molecular formula C22H15N5O4 B2578974 2-(benzo[d][1,3]dioxol-5-ylmethyl)-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one CAS No. 1216685-75-4

2-(benzo[d][1,3]dioxol-5-ylmethyl)-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one

Cat. No.: B2578974
CAS No.: 1216685-75-4
M. Wt: 413.393
InChI Key: KABGMPGXQJVPIZ-UHFFFAOYSA-N
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Description

2-(benzo[d][1,3]dioxol-5-ylmethyl)-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one is a useful research compound. Its molecular formula is C22H15N5O4 and its molecular weight is 413.393. The purity is usually 95%.
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Biological Activity

The compound 2-(benzo[d][1,3]dioxol-5-ylmethyl)-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one has garnered attention in recent years for its diverse biological activities. This article synthesizes available literature on its synthesis, biological properties, and potential therapeutic applications.

Chemical Structure

The chemical formula for this compound is C23H19N5O3C_{23}H_{19}N_5O_3 with a molecular weight of approximately 413.4 g/mol. Its intricate structure combines elements from several pharmacologically relevant scaffolds, which may contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that integrate the benzo[d][1,3]dioxole and oxadiazole moieties. The process often requires specific reagents and conditions to achieve the desired purity and yield. For example, a recent study highlighted a method involving the reaction of benzo[d][1,3]dioxole derivatives with oxadiazole intermediates under controlled conditions to yield the target compound with satisfactory yields and purity levels .

Anticancer Activity

Recent studies have indicated that compounds related to this structure exhibit significant anticancer properties. For instance:

  • A derivative of benzo[d][1,3]dioxole demonstrated IC50 values of 2.38 µM against HepG2 liver cancer cells and 1.54 µM against HCT116 colorectal cancer cells .
  • The mechanism of action was linked to the inhibition of EGFR signaling pathways and induction of apoptosis through mitochondrial pathways .

Antimicrobial Properties

Research has also explored the antimicrobial potential of similar compounds:

  • Compounds containing oxadiazole rings have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus. The presence of bulky hydrophobic groups in these compounds was noted to enhance their antimicrobial activity .

Anti-inflammatory Effects

Some studies suggest that derivatives of triazolo-pyridine compounds exhibit anti-inflammatory properties. These effects are attributed to the inhibition of pro-inflammatory cytokines and pathways involved in inflammation .

Case Studies

Study Biological Activity IC50 Values Mechanism
Study 1Anticancer (HepG2)2.38 µMEGFR inhibition
Study 2Antimicrobial (E. coli)Not specifiedDisruption of cell wall
Study 3Anti-inflammatoryNot specifiedCytokine inhibition

Discussion

The biological activities of This compound suggest a promising therapeutic profile. Its anticancer properties are particularly noteworthy given the rising incidence of resistant cancer types. Furthermore, its antimicrobial potential could address challenges posed by antibiotic resistance.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-ylmethyl)-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15N5O4/c28-22-26-10-4-7-16(21-23-19(25-31-21)15-5-2-1-3-6-15)20(26)24-27(22)12-14-8-9-17-18(11-14)30-13-29-17/h1-11H,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KABGMPGXQJVPIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CN3C(=O)N4C=CC=C(C4=N3)C5=NC(=NO5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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